N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine
Description
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine is a quinoline-derived compound featuring a benzylamine group at position 4, a sulfonyl-linked 4-chlorophenyl substituent at position 3, and methoxy groups at positions 6 and 6. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. Structural elucidation of such compounds often relies on crystallographic tools like ORTEP-3, which enables precise visualization of molecular geometry .
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(24(19)27-14-16-6-4-3-5-7-16)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKLSOGMYBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS: 477855-29-1)
- Core Structure: Quinazoline (vs. quinoline in the target compound).
- Substituents : Lacks the sulfonyl-4-chlorophenyl group; instead, it has a 4-methylbenzyl substituent.
- Molecular Formula : C₁₈H₁₉N₃O₂ (Molar Mass: 309.36 g/mol) .
- The absence of a sulfonyl group reduces polarity, which may decrease solubility but improve membrane permeability.
Functional Group Modifications
Compound B: N-Benzyl-6,7-dimethoxyquinolin-4-amine (Hypothetical Analogue)
- Structure : Similar to the target compound but lacks the 3-((4-chlorophenyl)sulfonyl) group.
- The 4-chlorophenyl group in the target compound increases molecular weight (~481 g/mol estimated) and lipophilicity (ClogP ~4.2 vs. ~3.5 for Compound B), which may enhance tissue penetration but reduce aqueous solubility.
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
